molecular formula C16H18N2O2S3 B362525 (E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 682782-16-7

(E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No. B362525
CAS RN: 682782-16-7
M. Wt: 366.5g/mol
InChI Key: DOTFDZNQVPHSNE-UKTHLTGXSA-N
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Description

“(E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide” is a chemical compound with the molecular formula C16H18N2O2S3 . It is a derivative of rhodanine (2-thionthiazolidin-4-one) and thiophene .


Synthesis Analysis

The compound can be synthesized by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, resulting in 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones. The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a thiophen-2-ylmethylene group, and a 4-oxo-2-thioxothiazolidin-3-yl group .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Anticancer Activity

(E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including breast cancer cells (such as MCF-7 cells) and normal mammary epithelial cells (MCF-10A). The compound’s ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further study .

Anti-Inflammatory Properties

Thiophene derivatives often exhibit anti-inflammatory activity. This compound’s unique structure, incorporating both thiophene and thiazolidinone moieties, may contribute to its anti-inflammatory effects. Investigating its impact on inflammatory pathways could provide valuable insights for drug development .

Analgesic Potential

While specific studies on this compound’s analgesic properties are scarce, its structural features suggest that it might modulate pain pathways. Further research is needed to explore its potential as an analgesic agent .

Antioxidant Effects

Thiophenes are known for their antioxidant properties. Considering the presence of the thiophene ring in this compound, it’s worth investigating its ability to scavenge free radicals and protect against oxidative stress .

Antimicrobial Activity

Thiazolidinones have demonstrated antimicrobial effects. Researchers could explore whether this compound exhibits antibacterial, antifungal, or antiviral properties. Such investigations are crucial for addressing drug-resistant pathogens .

Neuroprotective Applications

Given the importance of neuroprotection in various neurological disorders, evaluating this compound’s impact on neuronal health could be valuable. Its potential to mitigate oxidative stress, inflammation, or apoptosis in neural cells warrants further study .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

N-cyclohexyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S3/c19-14(17-11-5-2-1-3-6-11)10-18-15(20)13(23-16(18)21)9-12-7-4-8-22-12/h4,7-9,11H,1-3,5-6,10H2,(H,17,19)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTFDZNQVPHSNE-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

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